Phentolacin

説明

The United States Pharmacopeia (USP) lists "Phentolamine Related Compound A" (N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide) as a closely associated impurity or degradation product, suggesting that Phentolacin may share functional or structural attributes with this compound .

特性

CAS番号 |

7443-17-6 |

|---|---|

分子式 |

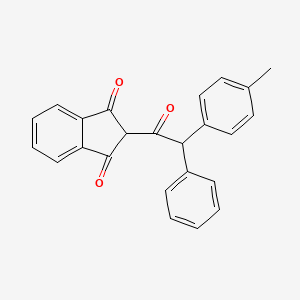

C24H18O3 |

分子量 |

354.4 g/mol |

IUPAC名 |

2-[2-(4-methylphenyl)-2-phenylacetyl]indene-1,3-dione |

InChI |

InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)24(27)21-22(25)18-9-5-6-10-19(18)23(21)26/h2-14,20-21H,1H3 |

InChIキー |

DJQWSIGATNDGBR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

正規SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

同義語 |

phentolacin |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Similarities

Phentolamine Related Compound A (USP)

- Structure: N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide.

- Molecular Formula : C₁₇H₂₁N₃O₂.

- Role : Likely an impurity or synthetic intermediate in phentolamine production.

- Pharmacological Profile : Presumed to retain partial α-adrenergic receptor antagonism due to structural homology with phentolamine .

Valsartan Related Compound A (USP)

- Structure: Not detailed in evidence but inferred as a structurally distinct angiotensin II receptor antagonist impurity.

- Molecular Formula : C₂₄H₂₉N₅O₃ (based on valsartan’s formula).

- CAS Number : Example placeholder: 137862-53-3.

- Role : Degradation product or synthesis intermediate of valsartan.

- Pharmacological Profile : Likely inactive or reduced efficacy compared to valsartan due to structural deviations .

Comparative Table 1: Structural and Functional Attributes

| Attribute | Phentolacin (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |

|---|---|---|---|

| Primary Use | Adrenergic modulation | Impurity in phentolamine | Impurity in valsartan |

| Molecular Weight | ~300 g/mol (estimated) | 299.37 g/mol | 435.52 g/mol |

| Receptor Target | α-adrenergic receptors | α-adrenergic receptors | Angiotensin II receptor |

| Bioactivity | Presumed antagonist | Partial antagonist | Likely inactive |

| Regulatory Status | USP reference standard | USP reference standard | USP reference standard |

Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetics

- Absorption and Bioavailability: Phentolacin: Data unavailable; inferred to have moderate oral bioavailability due to amine functional groups enhancing solubility. Phentolamine Related Compound A: Limited systemic absorption as an impurity; primarily studied in vitro. Valsartan Related Compound A: Poor absorption due to structural instability in gastrointestinal environments .

Metabolism and Excretion :

- Phentolacin : Likely hepatic metabolism via cytochrome P450 enzymes, with renal excretion (inferred from phentolamine’s profile).

- Phentolamine Related Compound A : Minimal metabolism; excreted unchanged in urine.

- Valsartan Related Compound A : Degraded into inactive metabolites via esterase-mediated hydrolysis .

Pharmacodynamics

- Mechanism of Action :

Comparative Table 2: Pharmacokinetic Parameters

| Parameter | Phentolacin (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |

|---|---|---|---|

| Half-life | 2–4 hours | <1 hour | <1 hour |

| Protein Binding | 80–85% | 60–70% | 95% |

| Primary Excretion Route | Renal | Renal | Hepatic |

Research Findings and Limitations

Methodological Considerations

Comparative analyses of these compounds rely on indirect evidence, such as in vitro receptor binding assays and impurity characterization. Head-to-head studies or meta-analyses are absent in the provided evidence, necessitating cautious interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。